
what is odanacatib and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Odanacatib

CAS No.: 603139-19-1
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Drug Profile and Development History

The table below summarizes the key characteristics of Odanacatib:

Property Description

DrugBank ID DB06670 [1]

Modality Small Molecule [1]

Chemical Formula C25H27F4N3O3S [1]

Molecular Weight 525.56 g/mol [1]

Mechanism of Action Potent, selective, reversible inhibitor of Cathepsin K (CatK) [2] [3]

Development Status Development discontinued after Phase III [1] [3]

Primary Reason for
Discontinuation

Increased risk of stroke observed in the long-term Phase III trial
(LOFT) [1] [3] [4]

Key Development Timeline: Despite highly promising efficacy data that led to the early termination of the

Phase III Long-term Odanacatib Fracture Trial (LOFT) for robust fracture risk reduction, Merck

discontinued its development in 2016 following the emergence of a significant safety signal [3] [5].
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Mechanism of Action: Formation-Sparing
Antiresorption

Odanacatib's mechanism represented a novel approach in osteoporosis treatment, designed to inhibit bone

resorption while relatively preserving bone formation.
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Odanacatib spares osteoclasts to preserve bone formation coupling.

Target Engagement: Odanacatib is a potent, selective, reversible non-covalent inhibitor of human
Cathepsin K (CatK), with an IC50 of 0.2 nM [2] [3]. It exhibits high selectivity, being about 300-fold

more selective for CatK than for Cathepsin S and over 1000-fold more selective than for Cathepsins
B and L [3].

Role of Cathepsin K: CatK is a cysteine protease abundantly expressed by osteoclasts [1] [2]. It is
secreted into the resorption lacuna (an acidic compartment at the bone surface) and is the principal

enzyme responsible for the degradation of demineralized type I collagen, the main organic
component of the bone matrix [1] [2] [3].
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The "Uncoupling" Hypothesis: Unlike bisphosphonates and denosumab, which reduce osteoclast

number and survival, odanacatib specifically inhibits the CatK enzyme's proteolytic activity [3]. This
leaves the osteoclasts alive and potentially able to continue producing signaling molecules that

couple bone resorption to bone formation. This "formation-sparing" effect was hypothesized to lead to
a more favorable bone balance than traditional antiresorptives [3].

Clinical Pharmacology and Efficacy Data

The tables below summarize key pharmacokinetic and pharmacodynamic data from clinical studies.

Table 1: Key Pharmacokinetic Parameters (Following 50 mg Once Weekly at Steady State) [2]

Parameter Value

Apparent Terminal Half-life (t₁/₂) 84.8 - 94.7 hours [1] [2]

Time to Peak Concentration (Tmax) Median 2-32 hours (Highly variable) [2]

Oral Bioavailability (50 mg fasted) ~30% (Increased with food) [1] [2]

Protein Binding 97.5% [1]

Primary Route of Elimination Metabolism (mainly via CYP3A4) [1]

Primary Route of Excretion Feces (74.5%) [1]

Table 2: Pharmacodynamic Effects on Bone Turnover Markers and BMD [2] [6] [4]

Parameter Change with Odanacatib vs. Placebo

Bone Resorption Marker: uNTx/Cr Decreased by ~50-68% [2] [4]

Bone Resorption Marker: sCTx Decreased by ~60-77% [2] [4]

Bone Formation Marker: sP1NP Decreased by ~16% (transient) [4]

Lumbar Spine BMD Increased by ~5.6-11.9% over 2-5 years [6] [4]
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Parameter Change with Odanacatib vs. Placebo

Total Hip BMD Increased by ~2.0-8.5% over 2-5 years [6] [4]

Insights for Drug Development

The odanacatib program offers critical lessons for researchers in the field:

Target Validation is Crucial: The program strongly validated Cathepsin K as a high-value target for

increasing BMD and reducing fracture risk, supported by human genetics (pycnodysostosis) and
clinical outcomes [3].

The Safety Hurdle for Chronic Therapies: Despite excellent efficacy, a small but significant
increase in the risk of a major adverse event like stroke proved unacceptable for a preventative

therapy intended for long-term use in an elderly population [3]. This highlights the extremely high
safety bar for chronic osteoporosis treatments.

The Challenge of On-Target Toxicity: The increased stroke risk was potentially linked to the
inhibition of CatK in non-skeletal tissues [3]. This underscores the difficulty of achieving tissue-specific

effects for a target expressed in multiple organ systems and the importance of thorough off-target
tissue investigation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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